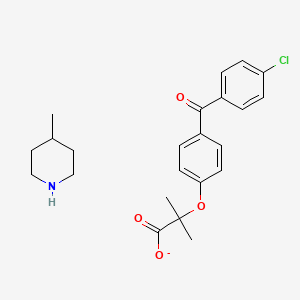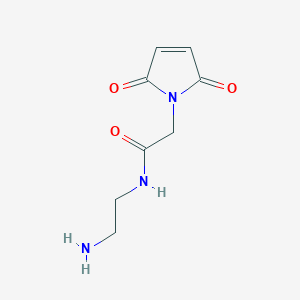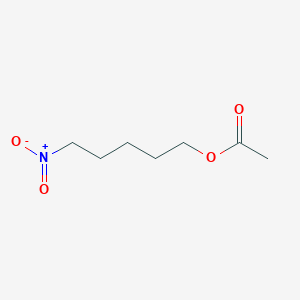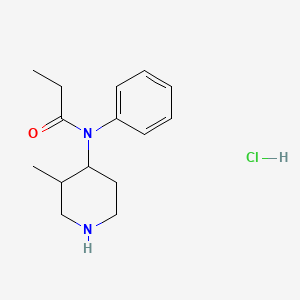
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidinium ring, a chlorobenzoyl group, and a phenoxy moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate typically involves a multi-step process. The initial step often includes the preparation of the piperidinium ring, followed by the introduction of the chlorobenzoyl group through a Friedel-Crafts acylation reaction. The phenoxy moiety is then attached via an etherification reaction. The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction conditions, such as temperature, pressure, and pH, is crucial to ensure consistent quality and safety.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen-containing groups or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Scientific Research Applications
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are investigated to understand its potential as a drug candidate or biochemical tool.
Medicine: Research focuses on its therapeutic potential, including its effects on various biological pathways and its efficacy in treating diseases.
Industry: The compound is explored for its use in manufacturing pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzoylphenoxyacetic acid: Shares the chlorobenzoyl and phenoxy groups but lacks the piperidinium ring.
4-Methylpiperidine: Contains the piperidinium ring but lacks the chlorobenzoyl and phenoxy groups.
Phenoxyacetic acid derivatives: Similar in structure but vary in the substituents attached to the phenoxy group.
Uniqueness
4-Methylpiperidinium2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C23H27ClNO4- |
|---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;4-methylpiperidine |
InChI |
InChI=1S/C17H15ClO4.C6H13N/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6-2-4-7-5-3-6/h3-10H,1-2H3,(H,20,21);6-7H,2-5H2,1H3/p-1 |
InChI Key |
NILNIDCLPVEYQA-UHFFFAOYSA-M |
Canonical SMILES |
CC1CCNCC1.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)


![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)



